![molecular formula C23H18Cl2N4O2S B4583026 4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4583026.png)
4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound of interest is a part of the 1,2,4-triazole family, which is known for its significance in medicinal chemistry due to the versatility and biological activities of its derivatives. Triazole compounds are crucial for developing new pharmaceuticals, agrochemicals, and dyes due to their unique structural framework and chemical properties.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides under various conditions. For example, a related triazole compound was synthesized by reacting potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to produce a Schiff base related to the compound of interest Singh & Kandel, 2013.
Molecular Structure Analysis
X-ray diffraction and density functional theory (DFT) have been used to determine and optimize the molecular structure of similar triazole compounds. These methods reveal the dihedral angles between the triazole ring and phenyl rings, as well as the presence of intermolecular hydrogen bonds forming a two-dimensional network of molecules Șahin et al., 2011.
Chemical Reactions and Properties
Triazole compounds undergo various chemical reactions, including S-alkylation, aminomethylation, and cyclization, to form new derivatives with diverse chemical properties. These reactions can lead to compounds with significant biological activities, such as anti-inflammatory properties Labanauskas et al., 2004.
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points and solubility, are determined through standard laboratory techniques. These properties are crucial for assessing the compound's applicability in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential biological activities, are explored through synthetic routes and biological assays. For instance, some triazole derivatives exhibit potent antimicrobial and antioxidant activities, highlighting their potential as therapeutic agents Hussain, 2016.
Scientific Research Applications
Synthesis and Characterization
This compound belongs to a class of molecules incorporating the 1,2,4-triazole moiety, known for versatile chemical and biological properties. Research has detailed the synthesis routes for such compounds, highlighting their structural diversity and potential for further functionalization. For instance, the synthesis of triazole derivatives through the reaction of ester ethoxycarbonylhydrazones with primary amines has been reported, showcasing the methodological versatility in accessing such frameworks (Bektaş et al., 2010). Furthermore, structural elucidation using techniques like X-ray diffraction and DFT calculations has provided insights into the molecular conformation, stabilization, and intermolecular interactions characteristic of these compounds (Șahin et al., 2011).
Biological Activities
The biological activities associated with triazole derivatives have been extensively investigated, with findings indicating significant antimicrobial, anticancer, and enzyme inhibition properties. Research demonstrates that some triazole compounds exhibit good to moderate activities against various microorganisms, underlining their potential as therapeutic agents (Bektaş et al., 2010). Another study highlighted the anticancer evaluation of triazole derivatives, revealing their activity against a panel of cancer cell lines, thus suggesting their applicability in cancer therapy (Bekircan et al., 2008). Additionally, the inhibition of specific enzymes like lipase and α-glucosidase by triazole derivatives has been documented, indicating their potential in addressing metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).
properties
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N4O2S/c1-30-20-10-7-16(11-21(20)31-14-15-5-3-2-4-6-15)13-26-29-22(27-28-23(29)32)18-9-8-17(24)12-19(18)25/h2-13H,14H2,1H3,(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLMKKATDMAVCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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